1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid

Process chemistry Intermediate stability Luliconazole manufacturing

1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid (CAS 187164-22-3), formally designated as (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate, is a chiral bis-mesylate intermediate central to the manufacture of imidazole-class antifungal active pharmaceutical ingredients (APIs), most notably luliconazole. It is also the dimethanesulfonate ester derivative of 1-(2,4-dichlorophenyl)ethane-1,2-diol (CAS 14866-28-5), which itself is a recognized pharmacopeial impurity (Econazole Impurity 8 / Isoconazole Impurity.

Molecular Formula C10H16Cl2O8S2
Molecular Weight 399.3 g/mol
Cat. No. B12105370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid
Molecular FormulaC10H16Cl2O8S2
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O
InChIInChI=1S/C8H8Cl2O2.2CH4O3S/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-5(2,3)4/h1-3,8,11-12H,4H2;2*1H3,(H,2,3,4)
InChIKeyJZGXZYFMKJXAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid – Sourcing Guide for the Chiral Bis-Mesylate Key Intermediate in Azole Antifungal Synthesis


1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid (CAS 187164-22-3), formally designated as (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate, is a chiral bis-mesylate intermediate central to the manufacture of imidazole-class antifungal active pharmaceutical ingredients (APIs), most notably luliconazole [1]. It is also the dimethanesulfonate ester derivative of 1-(2,4-dichlorophenyl)ethane-1,2-diol (CAS 14866-28-5), which itself is a recognized pharmacopeial impurity (Econazole Impurity 8 / Isoconazole Impurity 7) . The compound (molecular formula C10H12Cl2O6S2, MW approximately 363.2 g/mol) is supplied as a white to off-white crystalline solid with commercial purity specifications of ≥98% (HPLC) .

Why 1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid Cannot Be Replaced by the Parent Diol, Mono-Mesylate, or Bromo-Mesylate Analogs


The bis-mesylate architecture of 1-(2,4-dichlorophenyl)ethane-1,2-diol;methanesulfonic acid is not a trivial derivatization—it is a functional requirement dictated by the downstream cyclization chemistry with 1-cyanomethylimidazole and carbon disulfide in the final assembly of luliconazole [1]. The parent diol (CAS 187164-23-4) lacks the activated leaving groups necessary for this condensation and cannot be directly substituted. The mono-mesylate/chloro intermediate (CAS 229334-55-8) is explicitly documented in patent literature as being unstable at ambient temperature and prone to decomposition, creating supply-chain and process robustness risks [2]. The analogous bromo-mesylate intermediate (from the phenacyl bromide reduction pathway) introduces a different halogen leaving group that alters reactivity and may generate distinct impurity profiles requiring separate analytical method validation [3]. Furthermore, the stereochemical integrity of the (S)-enantiomer is critical: luliconazole API specifications mandate enantiomeric purity exceeding 99% ee, and the dimethanesulfonate intermediate has been demonstrated to preserve chirality through the final synthetic sequence [4].

Quantitative Differentiation Evidence: 1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid vs. Closest In-Class Intermediates


Ambient Stability Advantage of the Bis-Mesylate Over the Chloro-Mesylate Intermediate in Luliconazole Synthesis

The (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate intermediate (CAS 229334-55-8) is explicitly identified in Chinese patent CN110698411A as being unstable at room temperature and prone to decomposition, which creates logistical and process control challenges during scale-up [1]. In contrast, the bis-mesylate derivative (CAS 187164-22-3) is a crystalline solid stable under standard laboratory storage conditions, making it a more robust procurement choice for multi-step synthetic campaigns where intermediate isolation and storage are required .

Process chemistry Intermediate stability Luliconazole manufacturing

Synthetic Route Flexibility: Dimesylate Pathway vs. Bromo-Mesylate Pathway to Luliconazole

The Drug Synthesis Database documents two parallel synthetic routes to luliconazole from the same chiral pool: Route A proceeds via (1S)-2-bromo-1-(2,4-dichlorophenyl)ethyl methanesulfonate (bromo-mesylate III), while Route B proceeds via (1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol dimethanesulfonate (bis-mesylate VIII) [1]. Both intermediates undergo cyclization with 2-(1-imidazolyl)-3,3-disulfanylacrylonitrile (VI) using KOH in DMSO to yield luliconazole. The bis-mesylate route (Route B) originates from the diol (VII), which itself is accessed via enantiocontrolled reduction of 2,4-dichlorophenacyl bromide (I), providing an alternative that avoids the intermediacy of the bromo-mesylate and its associated halogen-exchange impurity risks. The overall luliconazole yield via the mesylate esterification pathway from the chlorohydrin is reported as approximately 30% in the Chinese patent literature for the full industrial sequence [2].

Luliconazole synthesis Process route selection Intermediate comparison

Enantiomeric Purity Preservation Through the Bis-Mesylate Intermediate in Chemoenzymatic Luliconazole Synthesis

In the chemoenzymatic synthesis reported by Fonseca et al. (2022), the (S)-β-halohydrin precursor was obtained via lipase-mediated kinetic resolution with >99% ee (E > 200) in only 15 minutes at 45°C using Novozym 435® [1]. This chiral halohydrin was subsequently subjected to mesylation and reacted with 1-cyanomethylimidazole in the presence of CS2 to afford luliconazole in 43% yield with >99% ee, demonstrating that the mesylation step (forming the methanesulfonate ester) does not erode stereochemical integrity [1]. In contrast, the earlier patent route (US 5,900,488) employing (S)-2-methyl-CBS-oxazaborolidine-catalyzed borane reduction of the ketone achieved only 80% ee for the chlorohydrin intermediate, necessitating difficult enantiomeric enrichment by separation [2]. The bis-mesylate intermediate, when derived from the high-ee chemoenzymatic pathway, thus enables a superior stereochemical purity specification for the final API.

Chiral integrity Enantiomeric excess Chemoenzymatic synthesis

Commercial Purity Benchmarking: Bis-Mesylate (98%+) vs. Parent Diol (95–97%) for Pharmaceutical Intermediate Procurement

Commercial purity specifications differentiate the dimethanesulfonate from the parent diol in ways that materially affect procurement decisions. The bis-mesylate (CAS 187164-22-3) is routinely offered at ≥98% purity (HPLC) by multiple suppliers, including Leyan (98%) and Shanghai Weitao Chemical (98%+) . The parent (S)-diol (CAS 187164-23-4) is typically supplied at 95–97% purity by vendors such as Bidepharm (97%) and Active Biopharma (NLT 98%) [1]. While the headline purity ranges overlap at the upper end, the bis-mesylate's higher typical specification floor (98% vs. 95%) reduces the probability of receiving a batch requiring re-purification before use in GMP intermediate steps. Furthermore, the bis-mesylate is supplied in bulk packaging (25 kg drums) by industrial manufacturers, indicating readiness for scale-up procurement .

Purity specification Pharmaceutical intermediate Procurement benchmark

Dual Leaving-Group Architecture: Bis-Mesylate vs. Chloro-Mesylate Reactivity in Cyclocondensation

The luliconazole pharmacophore assembly requires formation of the 1,3-dithiolane ring via condensation of a 1,2-dielectrophile with the dithioate generated from 1-cyanomethylimidazole and CS2 [1]. The bis-mesylate (VIII) provides two chemically equivalent methanesulfonate leaving groups, enabling a symmetrical cyclization pathway. The alternative mono-mesylate/chloro intermediate (CAS 229334-55-8) presents two electronically and sterically distinct leaving groups (Cl vs. OMs), which can lead to chemoselectivity issues during the cyclization step. The patent literature explicitly reports that the chloro-mesylate route suffers from this intermediate's ambient instability [2], whereas the bis-mesylate, being a stable crystalline compound, permits controlled, stoichiometric addition in the final API assembly step. The overall luliconazole yield for the industrial mesylate-based route (from m-dichlorobenzene) is approximately 30% [3], with the bis-mesylate pathway providing a reliable alternative entry that avoids the instability and chemoselectivity complications of the mixed chloro-mesylate system.

Leaving group chemistry Cyclization efficiency Luliconazole API assembly

Procurement-Relevant Application Scenarios for 1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid


GMP Intermediate Procurement for Luliconazole API Manufacturing via the Diol-to-Dimesylate Route

When sourcing the key chiral intermediate for luliconazole production under GMP conditions, the bis-mesylate (CAS 187164-22-3) offers a stable, crystalline intermediate that can be received, quarantined, QC-tested, and released using standard pharmaceutical intermediate supply-chain workflows. Unlike the chloro-mesylate alternative (CAS 229334-55-8), which is documented as ambient-unstable [1], the bis-mesylate can be stored under standard conditions and procured in bulk (25 kg packaging) at ≥98% purity . The compound integrates directly into the validated cyclization step with 1-cyanomethylimidazole and CS2 in the presence of KOH/DMSO, as established in the foundational luliconazole patent family (US 5,900,488; JP 1997100279) [2].

Analytical Reference Standard for Econazole/Isoconazole Impurity Profiling and Pharmacopeial Compliance

The parent diol form (CAS 14866-28-5) is catalogued as Econazole Impurity 8 and Isoconazole Impurity 7 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for use in analytical method development, method validation (AMV), and QC release testing . Laboratories performing impurity profiling of econazole or isoconazole drug substances and finished products require this standard with validated Certificates of Analysis including HPLC purity, NMR, and MS characterization data. The dimethanesulfonate derivative can serve as a precursor for generating this impurity standard through controlled hydrolysis, or can be used directly as a system suitability marker in HPLC methods monitoring for residual mesylate intermediates in luliconazole API.

Chemoenzymatic Process Development Leveraging High-Enantiomeric-Purity Bis-Mesylate

For R&D organizations pursuing biocatalytic routes to luliconazole, the bis-mesylate intermediate derived from the chemoenzymatic pathway (lipase-mediated kinetic resolution, >99% ee of the β-halohydrin precursor) enables access to luliconazole with >99% ee in 43% yield after mesylation and cyclization [3]. This represents a ≥19 percentage-point improvement in enantiomeric purity over the legacy CBS-oxazaborolidine-catalyzed reduction route (80% ee) [4]. Procurement of enantiomerically certified bis-mesylate is therefore a critical enabler for process development programs targeting best-in-class stereochemical purity specifications for the final API, potentially reducing or eliminating the need for downstream diastereomeric enrichment.

Secondary-Source Qualification for Supply-Chain Resilience in Azole Antifungal Intermediate Sourcing

The bis-mesylate intermediate provides a strategically distinct entry point into luliconazole synthesis compared to the more commonly used (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CAS 126534-31-4) or its methanesulfonate ester. For pharmaceutical manufacturers seeking to qualify a secondary intermediate source for supply-chain resilience, the diol-to-dimesylate route (Route B in the Drug Synthesis Database) [2] offers a mechanistically orthogonal approach—originating from the enantiocontrolled reduction of 2,4-dichlorophenacyl bromide and proceeding through the diol rather than the chlorohydrin. This diversification mitigates single-supplier and single-chemistry risks in the luliconazole API supply chain.

Quote Request

Request a Quote for 1-(2,4-Dichlorophenyl)ethane-1,2-diol;methanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.